(2E)-N,N-dicyclohexyl-3-(4-fluorophenyl)prop-2-enamide
Overview
Description
(2E)-N,N-dicyclohexyl-3-(4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond. This compound features a fluorophenyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N,N-dicyclohexyl-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: Cyclohexylamine, 4-fluorobenzaldehyde, and acetic anhydride.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or toluene are often used.
Procedure: The cyclohexylamine reacts with 4-fluorobenzaldehyde to form an imine intermediate, which is then treated with acetic anhydride to yield the final enamide product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N,N-dicyclohexyl-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the enamide to an amine or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N,N-dicyclohexyl-3-(4-fluorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound might be investigated for its potential biological activity. Fluorinated compounds often exhibit interesting pharmacological properties, making them candidates for drug discovery and development.
Medicine
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for (2E)-N,N-dicyclohexyl-3-(4-fluorophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(2E)-N,N-dicyclohexyl-3-phenylprop-2-enamide: Lacks the fluorine atom, which might result in different chemical and biological properties.
(2E)-N,N-dicyclohexyl-3-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorophenyl group in (2E)-N,N-dicyclohexyl-3-(4-fluorophenyl)prop-2-enamide can impart unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.
Properties
IUPAC Name |
(E)-N,N-dicyclohexyl-3-(4-fluorophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c22-18-14-11-17(12-15-18)13-16-21(24)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h11-16,19-20H,1-10H2/b16-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWAAQJFXQIEOY-DTQAZKPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C=CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)/C=C/C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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